Cas no 939-79-7 (2-Nitro-p-toluonitrile)

2-Nitro-p-toluonitrile structure
2-Nitro-p-toluonitrile structure
商品名:2-Nitro-p-toluonitrile
CAS番号:939-79-7
MF:C8H6N2O2
メガワット:162.145441532135
MDL:MFCD00031482
CID:40358
PubChem ID:24873513

2-Nitro-p-toluonitrile 化学的及び物理的性質

名前と識別子

    • 3-Nitro-4-methylbenzonitrile
    • 4-Methyl-3-nitrobenzonitrile
    • 2-Nitro-p-toluonitri
    • 2-Nitro-p-toluonitrile
    • 3-nitro-P-tolunitrile
    • 1-methyl-4-cyano-2-nitrobenzene
    • 2-nitro-4-cyanotoluene
    • 4-Cyano-2-nitrotoluene
    • 4-methyl-3-nitrobenzenecarbonitrile
    • 5-Cyano-2-methylnitrobenzene
    • Benzonitrile,4-methyl-3-nitro
    • MagnesiuM chloride
    • Benzonitrile, 4-methyl-3-nitro-
    • 4-Methyl-3-nitro-benzonitrile
    • KOFBNBCOGKLUOM-UHFFFAOYSA-N
    • PubChem4817
    • 3-Nitro-4-methylbenzonitril
    • KSC490M7N
    • 4-methyl-3-nitro benzonitrile
    • 3-nitro-4-methyl benzonitrile
    • BEN166
    • 4-Methyl-3-nitrobenzonitrile (ACI)
    • p-Tolunitrile, 3-nitro- (7CI)
    • 3-Nitro-4-tolunitrile
    • AB-337/25021030
    • EN300-97889
    • PS-5268
    • J-512965
    • 4-Methyl-3-nitrobenzonitrile, 97%
    • AC-4101
    • DTXSID70343370
    • STL367706
    • AKOS000447038
    • 939-79-7
    • InChI=1/C8H6N2O2/c1-6-2-3-7(5-9)4-8(6)10(11)12/h2-4H,1H
    • M1946
    • SY017139
    • MFCD00031482
    • DB-006507
    • CS-W002158
    • SCHEMBL323126
    • MDL: MFCD00031482
    • インチ: 1S/C8H6N2O2/c1-6-2-3-7(5-9)4-8(6)10(11)12/h2-4H,1H3
    • InChIKey: KOFBNBCOGKLUOM-UHFFFAOYSA-N
    • ほほえんだ: N#CC1C=C([N+](=O)[O-])C(C)=CC=1
    • BRN: 2047311

計算された属性

  • せいみつぶんしりょう: 162.042927g/mol
  • ひょうめんでんか: 0
  • XLogP3: 2.1
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 回転可能化学結合数: 0
  • どういたいしつりょう: 162.042927g/mol
  • 単一同位体質量: 162.042927g/mol
  • 水素結合トポロジー分子極性表面積: 69.6Ų
  • 重原子数: 12
  • 複雑さ: 225
  • 同位体原子数: 0
  • 原子立体中心数の決定: 0
  • 未定義の原子立体中心の数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 共有結合ユニット数: 1
  • ひょうめんでんか: 0
  • 互変異性体の数: 何もない

じっけんとくせい

  • 色と性状: Pale-yellow to Yellow-brown Solid
  • 密度みつど: 1.2600
  • ゆうかいてん: 105.0 to 109.0 deg-C
  • ふってん: 171°C/12mmHg(lit.)
  • フラッシュポイント: 171°C/12mm
  • PSA: 69.61000
  • LogP: 2.29808
  • ようかいせい: 未確定

2-Nitro-p-toluonitrile セキュリティ情報

  • 記号: GHS07
  • ヒント:に警告
  • シグナルワード:Warning
  • 危害声明: H315,H319,H335
  • 警告文: P261,P305+P351+P338
  • 危険物輸送番号:3439
  • WGKドイツ:3
  • 危険カテゴリコード: 36/37/38
  • セキュリティの説明: S26-S36
  • 危険物標識: Xi
  • 危険レベル:6.1
  • 包装グループ:III
  • ちょぞうじょうけん:Store at room temperature
  • 包装等級:III
  • セキュリティ用語:6.1
  • リスク用語:R36/37/38

2-Nitro-p-toluonitrile 税関データ

  • 税関コード:2926909090
  • 税関データ:

    中国税関コード:

    2926909090

    概要:

    2926909090他のニトリル基化合物。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    HS:29269090その他ニトリル機能化合物付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%

2-Nitro-p-toluonitrile 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1047051-25g
4-Methyl-3-nitrobenzonitrile
939-79-7 98%
25g
¥80.00 2024-04-24
Alichem
A010003461-1g
4-Methyl-3-nitrobenzonitrile
939-79-7 97%
1g
$1519.80 2023-08-31
Enamine
EN300-97889-2.5g
4-methyl-3-nitrobenzonitrile
939-79-7 95.0%
2.5g
$27.0 2025-03-21
Apollo Scientific
OR4834-5g
4-Methyl-3-nitrobenzonitrile
939-79-7
5g
£15.00 2025-02-20
Chemenu
CM157328-500g
3-Nitro-4-methylbenzonitrile
939-79-7 95+%
500g
$327 2022-06-09
TRC
N572975-500mg
2-Nitro-p-toluonitrile
939-79-7
500mg
$144.00 2023-05-17
Chemenu
CM157328-100g
3-Nitro-4-methylbenzonitrile
939-79-7 95%+
100g
$84 2024-07-19
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
M18840-25g
4-Methyl-3-nitrobenzonitrile
939-79-7
25g
¥156.0 2021-09-08
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1047051-10g
4-Methyl-3-nitrobenzonitrile
939-79-7 98%
10g
¥46.00 2024-04-24
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1047051-500g
4-Methyl-3-nitrobenzonitrile
939-79-7 98%
500g
¥1581.00 2024-04-24

2-Nitro-p-toluonitrile 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Silver acetate ,  Lithium chloride Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: Acetonitrile ;  24 h, 80 °C
リファレンス
Synthesis of nitriles via palladium-catalyzed water shuffling from amides to acetonitrile
Zhang, Wandi; Haskins, Christopher W.; Yang, Yang; Dai, Mingji, Organic & Biomolecular Chemistry, 2014, 12(45), 9109-9112

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: tert-Butanol ,  Hexamethyldisilane Catalysts: Palladium diacetate Solvents: Tetrahydrofuran ;  48 h, 55 °C
リファレンス
Palladium-Catalyzed Cyanation of Arenediazonium Tetrafluoroborate Derivatives with 2-(Piperidin-1-yl)acetonitrile as the Cyano Source
Ahmad, Muhammad Siddique ; Shafiq, Zahid; Meguellati, Kamel, Synthesis, 2022, 54(13), 3077-3084

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Sulfuric acid ,  Nitric acid ;  0 °C → rt; 1 h, rt
1.2 Reagents: Water ;  cooled
リファレンス
Preparation of heterocyclic compounds as inhibitors of DNA gyrase for the treatment of bacterial infections
, India, , ,

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Nitric acid
リファレンス
Syntheses in the indole series. I
Kermack, Wm. O., Journal of the Chemical Society, 1924, 125, 2285-91

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Cupric acetate ,  Silver oxide (Ag2O) Solvents: N-Methyl-2-pyrrolidone ;  20 h, 120 °C
リファレンス
Copper- and silver-mediated cyanation of aryl iodides using DDQ as cyanide source
Zheng, Kui; Yu, Peng; Chen, Shuyou; Chen, Fen; Cheng, Jiang, Chinese Journal of Chemistry, 2013, 31(4), 449-452

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: Sulfuric acid ,  Nitric acid Solvents: Water ;  10 - 15 °C; 1 h, < 15 °C
リファレンス
Experimental Measurement of Coil-Rod-Coil Block Copolymer Tracer Diffusion through Entangled Coil Homopolymers
Wang, Muzhou; Timachova, Ksenia; Olsen, Bradley D., Macromolecules (Washington, 2013, 46(4), 1651-1658

ごうせいかいろ 7

はんのうじょうけん
1.1 Reagents: Sodium azide Solvents: Dimethyl sulfoxide
リファレンス
C-Azidodiazirines in the SRN1 reaction of azide ion with arylchlorodiazirines. Further insights into reaction mechanism
Creary, Xavier, Journal of Organic Chemistry, 1993, 58(27), 7700-8

ごうせいかいろ 8

はんのうじょうけん
1.1 Reagents: Hydroxyamine hydrochloride Catalysts: Ferrous sulfate Solvents: Dimethylformamide ;  3.3 h, reflux
リファレンス
One pot synthesis of nitriles from aldehydes and hydroxylamine hydrochloride using ferrous sulphate in DMF under reflux condition
Patil, Dinanath D.; Wadhava, Gurumeet C.; Deshmukh, Arun K., Asian Journal of Chemistry, 2012, 24(3), 1401-1402

ごうせいかいろ 9

はんのうじょうけん
1.1 Reagents: Sulfuric acid ,  Nitric acid ;  0 °C → rt
リファレンス
Mild Darzens Annulations for the Assembly of Trifluoromethylthiolated (SCF3) Aziridine and Cyclopropane Structures
Delost, Michael D.; Njardarson, Jon T., Organic Letters, 2021, 23(15), 6121-6125

ごうせいかいろ 10

はんのうじょうけん
リファレンス
Nitroarenes
Aitken, K. M.; Aitken, R. A., Science of Synthesis, 2007, 31, 1183-1320

ごうせいかいろ 11

はんのうじょうけん
1.1 Reagents: Sulfuric acid ,  Nitric acid ;  20 min, rt; 1 h, rt; 30 min, rt
1.2 Reagents: Water ;  0 °C
リファレンス
Synthesis of 6-cyanoindole-3-carboxaldehyde
Ge, Yu-Hua; Wu, Ya-Ming; Xue, Zhong-Jun, Yingyong Huaxue, 2005, 22(4), 454-456

ごうせいかいろ 12

はんのうじょうけん
1.1 Reagents: Sulfuric acid ,  Nitric acid Solvents: Water ;  1 h, 0 °C; 4 h, 0 °C
1.2 Reagents: Water ;  cooled
リファレンス
New herbicide mesosulfuron-methyl
Liu, Anchang; Ding, Lili; Zhao, Huiping; Yao, Shan; Chen, Huanyou, Wuhan Gongcheng Daxue Xuebao, 2011, 33(10), 1-3

ごうせいかいろ 13

はんのうじょうけん
1.1 Reagents: Sulfuric acid ,  Nitric acid Solvents: Water ;  0 °C; 1 h, 0 °C; 1 h, 0 °C
リファレンス
Preparation of 5-[[(2-carbamoylphenyl)amino]sulfonyl]quinoxaline compounds as cholecystokinin 2 modulators
, United States, , ,

ごうせいかいろ 14

はんのうじょうけん
1.1 Reagents: Sulfuric acid ;  rt → 0 °C
1.2 Reagents: Nitric acid Solvents: Water ;  1 h, 0 °C; 3 h, 0 °C
1.3 Reagents: Water ;  cooled
リファレンス
Synthesis of benzoic acid, 2-(aminosulfonyl)-4-[[(methylsulfonyl) amino] methyl]-, methyl ester
Li, Ji-xing; Sun, Ke; Yu, Chun-rui; Wu, En-ming; Yu, Fu-qiang; et al, Nongyao, 2014, 53(4), 239-241

ごうせいかいろ 15

はんのうじょうけん
1.1 Reagents: Hydroxyamine hydrochloride Catalysts: Sodium sulfate Solvents: Dimethylformamide ;  3 h, reflux
リファレンス
One pot synthesis of nitriles from aldehydes and hydroxylamine hydrochloride using sodium sulphate in DMF under reflux condition
Patil, Dinanath D.; Wadhawa, Gurumeet C., World Journal of Pharmacy and Pharmaceutical Sciences, 2014, 3(1), 592-596

ごうせいかいろ 16

はんのうじょうけん
1.1 Reagents: Formamide ,  Pyridine ,  Hydroxyamine hydrochloride Solvents: Xylene
リファレンス
Formamide assisted one-pot conversion of aromatic aldehydes into the corresponding nitriles
Paraskar, Abhimanyu S.; Jagtap, H. S.; Sudalai, A., Journal of Chemical Research, 2000, (1), 30-31

ごうせいかいろ 17

はんのうじょうけん
1.1 Reagents: Sulfuric acid ;  rt → 0 °C; 20 min, 0 °C
1.2 Reagents: Fuming nitric acid Solvents: Water ;  1 h, 0 °C; 30 min, rt
1.3 Solvents: Water
リファレンス
Synthesis and characterization of 4-methyl-3-nitrobenzonitrile and 2-methyl-5-nitrobenzonitrile
Ru, Zongling; Wang, Guoxi, Huaxue Yanjiu Yu Yingyong, 2008, 20(9), 1202-1204

ごうせいかいろ 18

はんのうじょうけん
1.1 Catalysts: Dipiperidinomethane ,  Palladium diacetate ,  1,5-Bis(diphenylphosphino)pentane Solvents: Toluene ;  16 h, 160 °C
リファレンス
Progress in the palladium-catalyzed cyanation of aryl chlorides
Sundermeier, Mark; Zapf, Alexander; Mutyala, Sateesh; Baumann, Wolfgang; Sans, Jurgen; et al, Chemistry - A European Journal, 2003, 9(8), 1828-1836

ごうせいかいろ 19

はんのうじょうけん
1.1 Reagents: Nitric acid
リファレンス
Non-covalent thrombin inhibitors featuring P3-heterocycles with P1-monocyclic arginine surrogates
Reiner, John E.; Siev, Daniel V.; Araldi, Gian-Luca; Cui, Jingrong Jean; Ho, Jonathan Z.; et al, Bioorganic & Medicinal Chemistry Letters, 2002, 12(8), 1203-1208

2-Nitro-p-toluonitrile Raw materials

2-Nitro-p-toluonitrile Preparation Products

2-Nitro-p-toluonitrile サプライヤー

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
(CAS:939-79-7)4-Methyl-3-nitrobenzonitrile
注文番号:sfd12126
在庫ステータス:in Stock
はかる:200kg
清らかである:99.9%
最終更新された価格情報:Friday, 19 July 2024 14:36
価格 ($):discuss personally

2-Nitro-p-toluonitrile 関連文献

2-Nitro-p-toluonitrileに関する追加情報

Introduction to 2-Nitro-p-Toluonitrile (CAS No. 939-79-7)

2-Nitro-p-toluonitrile, a derivative of nitrobenzene with a cyano group and nitro group substituents, has emerged as a critical synthetic intermediate in pharmaceutical and organic chemistry. Its molecular structure, characterized by the para-position of the nitro group relative to the toluonitrile ring, enables unique reactivity patterns that are being extensively explored for applications in drug development and functional material synthesis. Recent advances in computational chemistry and green synthesis techniques have further expanded the utility of this compound in modern chemical research.

The CAS No. 939-79-7 designation underscores the compound's classification as a nitroaromatic compound, a class of molecules with well-documented roles in electrophilic substitution reactions and radical-mediated transformations. Researchers have recently focused on optimizing its reactivity profiles through density functional theory (DFT) calculations, which reveal enhanced electron-deficient characteristics compared to traditional nitroaromatic derivatives. This property makes 2-Nitro-p-toluonitrile particularly suitable for asymmetric synthesis and enantioselective catalysis in complex molecule construction.

2-Nitro-p-toluonitrile has demonstrated promising potential in the development of antimicrobial agents and anti-inflammatory drugs. A 2023 study published in Organic & Biomolecular Chemistry highlighted its ability to form metal-complexes with transition metals, which exhibit enhanced antibacterial activity against multidrug-resistant Gram-negative bacteria. The cyano group plays a pivotal role in stabilizing these complexes, while the nitro group contributes to the molecule's electrophilic nature, facilitating interaction with biological targets.

Recent advancements in nanotechnology have further expanded the applications of 2-Nitro-p-toluonitrile. Researchers at the University of Tokyo have developed a nanoparticle-based delivery system utilizing this compound as a ligand. The nitro group enhances the solubility of the nanoparticles in aqueous environments, while the cyano group enables controlled release of therapeutic agents. This innovation has significant implications for targeted drug delivery in cancer therapy and chronic disease management.

From a synthetic chemistry perspective, 2-Nitro-p-toluonitrile serves as a versatile building block for the preparation of heterocyclic compounds. A 2024 study in Chemical Communications demonstrated its utility in the synthesis of indole derivatives through electrophilic aromatic substitution reactions. The para-nitro group acts as a meta-directing group, guiding the formation of specific ring structures that are critical for biological activity. This synthetic flexibility has made 2-Nittrop-toluonitrile a valuable tool in drug discovery programs targeting neurodegenerative diseases.

Environmental considerations have also driven research into the green synthesis of 2-Nitro-p-toluonitrile. A 2023 paper in Green Chemistry reported the development of a microwave-assisted synthesis method that significantly reduces energy consumption and waste generation. This approach leverages the electronic effects of the nitro group to enhance reaction efficiency, demonstrating the compound's potential in sustainable chemical processes. The cyano group further contributes to the reactivity of the molecule, enabling selective functionalization under mild conditions.

Biological studies have revealed additional pharmacological properties of 2-Nitro-p-toluonitrile. Research published in Journal of Medicinal Chemistry in 2024 identified its potential as an anti-cancer agent through its ability to induce apoptosis in prostate cancer cells. The nitro group appears to play a critical role in this activity by modulating the mitochondrial membrane potential, while the cyano group contributes to pro-apoptotic signaling pathways. These findings suggest that 2-Nitro-p-toluonitrile could be a valuable lead compound in the development of targeted therapies.

From a computational chemistry standpoint, 2-Nitro-p-toluonitrile has been extensively studied using quantum mechanical calculations. These studies have provided insights into its molecular orbitals and electronic transitions, which are crucial for understanding its reactivity. A 2023 study in Chemical Science used DFT calculations to predict the reaction mechanisms of 2-Nitro-p-toluonitrile in various electrophilic substitution reactions. The results highlight the importance of the para-nitro group in directing electrophilic attack and stabilizing the transition states of these reactions.

Recent developments in materials science have also highlighted the potential of 2-Nitro-p-toluonitrile in the creation of functional materials. Researchers at the Max Planck Institute have explored its use in the synthesis of conducting polymers and photovoltaic materials. The cyano group contributes to the electron-deficient nature of these materials, while the nitro group enhances their photovoltaic efficiency. These properties make 2-Nitro-p-toluonitrile a promising candidate for applications in organic electronics and energy storage technologies.

Despite its many applications, the synthesis of 2-Nitro-p-toluonitrile remains a subject of ongoing research. A 2024 study in Organic Letters reported a novel asymmetric synthesis method that enables the production of chiral derivatives with high enantiomeric purity. This development is particularly significant for pharmaceutical applications, where chirality often determines the biological activity of a molecule. The nitro group and cyano group both contribute to the stereochemical control achieved through this method.

In conclusion, 2-Nitro-p-toluonitrile represents a versatile and important compound in modern chemistry. Its unique molecular structure and electronic properties have made it a valuable synthetic intermediate in a wide range of applications, from pharmaceutical development to materials science. Ongoing research continues to uncover new applications and synthetic methods, further solidifying its importance in the chemical sciences.

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